

Application Notes & Protocols: Synthesis of 6-Substituted Pyridine-3-Boronic Acid Derivatives

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Compound of Interest		
Compound Name:	6-Hydroxypyridine-3-boronic acid	
Cat. No.:	B591785	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Substituted pyridine-3-boronic acids and their corresponding esters are crucial building blocks in modern medicinal chemistry and drug discovery. Their utility stems primarily from their role as versatile coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This allows for the efficient assembly of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[3][4]

The pyridine scaffold itself is a privileged structure in drug design, and the presence of a boronic acid at the 3-position, combined with a substituent at the 6-position, offers a valuable platform for creating libraries of compounds with diverse functionalities. These derivatives have been investigated for various therapeutic applications, including as inhibitors of the Staphylococcus aureus NorA efflux pump, which is involved in antibiotic resistance.[5][6] This document provides detailed protocols for two primary and reliable methods for synthesizing these important intermediates: Palladium-Catalyzed Miyaura Borylation and Halogen-Metal Exchange followed by borylation.

Overall Synthetic Workflow

The synthesis of 6-substituted pyridine-3-boronic acid derivatives typically begins with a suitably substituted halopyridine. The choice of synthetic route depends on the nature of the

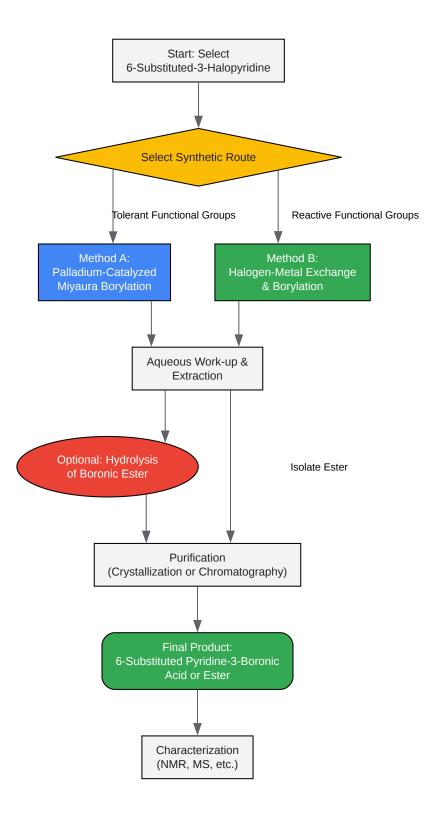


Methodological & Application

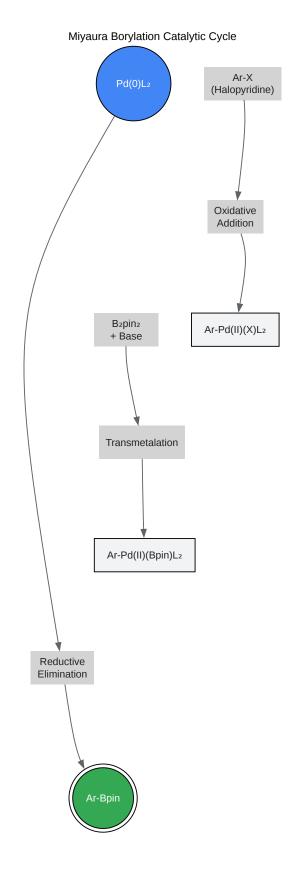
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substituents, the desired scale, and the availability of reagents. The general workflow involves the introduction of the boronic acid or boronic ester moiety, followed by purification and subsequent use in downstream applications like cross-coupling reactions.









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- 6. Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: study of 6-substituted pyridine-3-boronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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